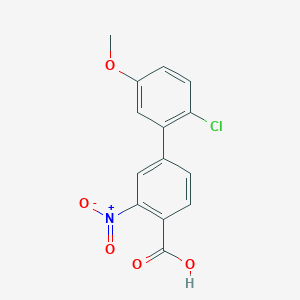
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid (95%) is a synthetic compound used in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly found in many plants and animals. It is also known as 3-chloro-4-methoxybenzoic acid, and its structure is C8H7ClO2. This compound is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and to understand the biochemical and physiological effects of the compound.
科学研究应用
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has a wide range of scientific research applications. It has been used in studies of enzyme kinetics, pharmacology, and drug metabolism. It has also been used to study the effects of drugs on the nervous system, as well as the effects of environmental pollutants on the body. Additionally, it has been used to study the effects of environmental stressors on the immune system.
作用机制
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to reduce the production of nitric oxide, a molecule involved in inflammation. Additionally, it has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation.
实验室实验的优点和局限性
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is cost-effective. It is also a relatively stable compound, and it can be stored for long periods of time. However, it is important to note that the compound has not been extensively studied, and the exact mechanism of action is still not fully understood. Additionally, the compound is a relatively new compound, and more research is needed to understand its full potential.
未来方向
The potential future directions for 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid are numerous. Further research is needed to understand the exact mechanism of action of the compound, as well as to identify potential therapeutic applications. Additionally, further research is needed to understand the effects of the compound on the immune system and the nervous system. Finally, further research is needed to understand the effects of the compound on the environment, and to identify potential environmental applications.
合成方法
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid begins with the reaction of 4-methoxybenzaldehyde and 2-methylbenzaldehyde in the presence of a catalyst. This reaction produces the compound 3-chloro-4-methoxybenzoic acid. This compound can then be reacted with sodium hydroxide to produce 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid. This method of synthesis is relatively simple and cost-effective, and it can be scaled up for industrial production.
属性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXLWMHGCVCTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691042 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-89-2 |
Source


|
| Record name | 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














